2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the preparation of the thiophen-2-ylcarbonyl intermediate, which is then reacted with 4-hydroxyphenylacetic acid to form the ester linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
- 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-fluoro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
The uniqueness of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20ClNO7S |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
[2-oxo-2-[4-(thiophene-2-carbonyloxy)phenyl]ethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO7S/c1-32-21-9-6-17(26)12-19(21)27-13-16(11-23(27)29)24(30)33-14-20(28)15-4-7-18(8-5-15)34-25(31)22-3-2-10-35-22/h2-10,12,16H,11,13-14H2,1H3 |
InChI Key |
UNILWCCGGBLMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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